methyl 3-{2-[2-oxo-2-(propylamino)acetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate

Fragment-based drug discovery Ligand efficiency Physicochemical optimization

Methyl 3-{2-[2-oxo-2-(propylamino)acetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate (CAS 860649-79-2, PubChem CID is a synthetic heterocyclic small molecule (MF: C15H16N2O4S; MW: 320.4 g/mol) comprising a thiophene-2-carboxylate core N-functionalized with a pyrrole ring bearing a 2-oxo-2-(propylamino)acetyl side chain. It is cataloged in the Molecular Libraries Small Molecule Repository (MLSMR) under identifier MLS000541503 and is commercially available from multiple vendors at purities ranging from 90% to 95%.

Molecular Formula C15H16N2O4S
Molecular Weight 320.36
CAS No. 860649-79-2
Cat. No. B2811199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-{2-[2-oxo-2-(propylamino)acetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate
CAS860649-79-2
Molecular FormulaC15H16N2O4S
Molecular Weight320.36
Structural Identifiers
SMILESCCCNC(=O)C(=O)C1=CC=CN1C2=C(SC=C2)C(=O)OC
InChIInChI=1S/C15H16N2O4S/c1-3-7-16-14(19)12(18)10-5-4-8-17(10)11-6-9-22-13(11)15(20)21-2/h4-6,8-9H,3,7H2,1-2H3,(H,16,19)
InChIKeyLKLAUXHRCOVTMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-{2-[2-oxo-2-(propylamino)acetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate (CAS 860649-79-2): Procurement-Grade Identity and Physicochemical Baseline


Methyl 3-{2-[2-oxo-2-(propylamino)acetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate (CAS 860649-79-2, PubChem CID 2767927) is a synthetic heterocyclic small molecule (MF: C15H16N2O4S; MW: 320.4 g/mol) comprising a thiophene-2-carboxylate core N-functionalized with a pyrrole ring bearing a 2-oxo-2-(propylamino)acetyl side chain [1]. It is cataloged in the Molecular Libraries Small Molecule Repository (MLSMR) under identifier MLS000541503 and is commercially available from multiple vendors at purities ranging from 90% to 95% . The compound is structurally related to a class of pyrrole derivatives investigated as Acetyl-CoA carboxylase (ACC) inhibitors, though direct target engagement data for this specific molecule remain unpublished in the peer-reviewed literature as of the search date [2].

Why Generic Substitution of CAS 860649-79-2 Is Not Advisable: Structural and Pharmacophoric Singularity


Substituting methyl 3-{2-[2-oxo-2-(propylamino)acetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate with a generic pyrrole-thiophene analog ignores the compound's unique pharmacophoric assembly. The closest commercially cataloged analog, methyl 3-{2-[2-oxo-2-(propylamino)acetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate (CAS 477872-72-3), replaces the thiophene core with a benzothiophene, resulting in a substantial increase in molecular weight (+50 Da) and lipophilicity . Even the core scaffold, methyl 3-(1H-pyrrol-1-yl)thiophene-2-carboxylate (CAS 74772-16-0), lacks the critical 2-oxo-2-(propylamino)acetyl side chain that provides hydrogen-bond donor/acceptor capacity and conformational flexibility essential for target engagement [1]. These structural differences are non-trivial for any structure-activity relationship (SAR) study or biochemical assay where molecular recognition depends on precise steric and electronic complementarity.

Quantitative Evidence Guide: Differentiating CAS 860649-79-2 from Its Closest Analogs


Molecular Weight Reduction of 50 Da Relative to the Benzothiophene Analog Improves Ligand Efficiency Metrics

CAS 860649-79-2 (MW 320.4 g/mol) offers a molecular weight advantage of exactly 50.0 Da compared to its closest commercially available analog CAS 477872-72-3 (MW 370.42 g/mol), representing a 13.5% reduction [1]. For programs optimizing ligand efficiency indices (LE = 1.4 × pIC50 / heavy atom count), a 50 Da reduction, all else being equal, translates to a higher LE for any given potency level. The target compound contains 22 heavy atoms versus 26 for the benzothiophene analog, a difference of 4 heavy atoms (15.4% reduction) [1].

Fragment-based drug discovery Ligand efficiency Physicochemical optimization

Calculated LogP Differential of Approximately -0.8 Units Indicates Superior Aqueous Solubility Potential Over the Benzothiophene Analog

The computed XLogP3-AA value for CAS 860649-79-2 is 2.6, as reported in PubChem [1]. Although a computed LogP for CAS 477872-72-3 is not available in the same database for direct automated comparison, the replacement of a thiophene ring with a benzothiophene (addition of a fused benzene ring) is a well-characterized structural modification that increases LogP by approximately 0.8–1.2 units in heterocyclic systems [2]. Consequently, the thiophene-containing target compound is predicted to be less lipophilic, suggesting better aqueous solubility profiles—a key differentiator for in vitro assay performance where DMSO stock solubility limitations can confound IC50 determinations.

ADME prediction Lipophilicity Drug-likeness

Vendor-Supplied Purity: 95% (AKSci) Enables Direct Use in Quantitative Bioassays Without Repurification

AKSci supplies CAS 860649-79-2 at a minimum purity specification of 95% (Product 7690CH), making it suitable for direct use in dose-response assays without additional purification . In contrast, alternative vendors such as Leyan supply the compound at 90% purity . For biochemical or cell-based screening, a 5% absolute purity difference can correspond to meaningful differences in apparent potency, especially for compounds with moderate micromolar activity where impurities may contribute to off-target effects or fluorescence interference.

Assay-ready compound procurement Quality control Screening library

Thiophene Core Confers Distinct Electronic Properties Compared to Benzothiophene: Implications for π-Stacking and Target Binding

The thiophene ring in CAS 860649-79-2 is a π-excessive, five-membered heteroaromatic system with distinct electrostatic potential compared to the extended π-system of the benzothiophene core in CAS 477872-72-3. Thiophene and benzothiophene are known to be non-equivalent bioisosteres in many target contexts; for example, thieno[3,2-b]pyrrole and thieno[2,3-b]pyrrole systems have been explicitly demonstrated to lack bioisosteric equivalence with benzothiophene-containing analogs at serotonin receptor subtypes, with binding selectivity differences exceeding 10-fold [1]. While no head-to-head target engagement data exist for CAS 860649-79-2 versus CAS 477872-72-3, the precedent for divergent biological recognition between thiophene and benzothiophene scaffolds is well-established in the medicinal chemistry literature.

Molecular recognition Bioisosterism Heterocyclic SAR

Hydrogen Bond Donor Count of 1 Positions the Compound Favorably for CNS Drug-Likeness Relative to Multi-Donor Analogs

CAS 860649-79-2 possesses exactly 1 hydrogen bond donor (the propylamino NH) and 5 hydrogen bond acceptors, as computed by PubChem [1]. This HBD count of 1 falls within the optimal range (HBD ≤ 3) for CNS drug-likeness as defined by the widely cited Wager criteria [2]. By comparison, many pyrrole-based ACC inhibitor leads in the patent literature incorporate carboxylic acid moieties (HBD = 2 for COOH) or multiple amide NH groups, increasing HBD count beyond the CNS-favorable threshold. The compound's topological polar surface area (TPSA), while not explicitly calculated in the available PubChem data, can be estimated from its 5 HBA and 1 HBD composition to fall within a favorable range for passive BBB permeation.

CNS drug design Physicochemical property guidelines Blood-brain barrier permeability

Recommended Procurement and Research Application Scenarios for CAS 860649-79-2


Lead-Like Fragment Elaboration in ACC Inhibitor Programs Requiring Low Lipophilicity and MW

For medicinal chemistry teams pursuing Acetyl-CoA carboxylase (ACC) inhibition as a therapeutic strategy for metabolic disorders or oncology, CAS 860649-79-2 serves as a strategically advantageous starting scaffold. Its MW of 320.4 g/mol and predicted LogP of 2.6 position it in the lead-like space, providing room for SAR expansion without immediately breaching Lipinski boundaries—unlike the benzothiophene analog CAS 477872-72-3, which begins at a 50 Da higher MW with greater lipophilicity [1]. The pyrrole-thiophene core with a propylamino-oxoacetyl side chain offers multiple vectors for parallel SAR exploration (pyrrole C4/C5 substitution, thiophene C4/C5 functionalization, amide N-alkyl variation) while maintaining the critical HBD count of 1 that favors CNS penetration if ACC2 inhibition in the hypothalamus is the therapeutic goal [2][3].

Assay-Ready Procurement for High-Throughput Screening (HTS) Without In-House Repurification

Screening laboratories requiring immediate compound deployment in biochemical or cell-based assays should prioritize procurement from AKSci (Cat. 7690CH, 95% purity) over lower-purity alternatives such as Leyan (90% purity) . The 95% minimum purity specification, confirmed by vendor certificate of analysis, reduces the likelihood of false positives arising from impurity-driven assay interference. This is especially critical for fluorescence-based or luminescence-based readouts (e.g., ACC ATP-consumption luminometric assays), where fluorescent impurities at even 5–10% levels can generate spurious IC50 values. Procurement at 95% purity eliminates the time delay and solvent waste associated with in-house HPLC repurification.

Kinase or Enzyme Selectivity Profiling Where Minimal Off-Target Binding from Extended Aromatic Systems Is Required

The thiophene core of CAS 860649-79-2, in contrast to the extended π-system of benzothiophene analogs, reduces the potential for promiscuous binding via aromatic stacking interactions with kinase hinge regions or other flat hydrophobic binding pockets common to many off-target enzymes. Research teams conducting broad kinase profiling panels or Cerep-type selectivity screens can use the thiophene-containing compound to minimize the background of polypharmacology that frequently complicates the development of benzothiophene-containing series. The precedent for distinct selectivity profiles between thiophene and benzothiophene bioisosteres at G protein-coupled receptors supports this application rationale [4].

Computational Chemistry and Docking Studies Using High-Confidence Physicochemical Descriptors

CAS 860649-79-2 benefits from a well-defined set of computed molecular descriptors in PubChem, including InChIKey (LKLAUXHRCOVTMM-UHFFFAOYSA-N), SMILES, XLogP3-AA (2.6), HBD count (1), HBA count (5), and rotatable bond count (7) [2]. These authoritative, algorithmically generated descriptors provide a high-confidence starting point for computational chemists conducting virtual screening, pharmacophore modeling, or molecular docking campaigns. The availability of both 2D and 3D conformer data in PubChem facilitates seamless integration into computational workflows without the ambiguity of user-generated conformer ensembles, reducing inter-laboratory variability in docking results.

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